
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H20FN3O4S2 and its molecular weight is 449.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Probing for Biological Thiols
A novel fluorescent probe based on a pyrazoline derivative was designed and synthesized for highly sensitive and selective recognition of glutathione among biological thiols. This probe exhibited significant fluorescence enhancement upon reaction with glutathione, making it a powerful tool for imaging cellular glutathione and detecting it in biological samples without interference from other biologically relevant analytes. This application underscores the potential of similar sulfonamide-based compounds in fluorescent probing technologies for biomedical research (Wang et al., 2013).
Cyclooxygenase-2 (COX-2) Inhibition
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including structural analogs to the specified compound, has led to the identification of potent, highly selective COX-2 inhibitors. These inhibitors have been developed for the treatment of conditions like rheumatoid arthritis and acute pain, showcasing the therapeutic research applications of sulfonamide derivatives in targeting inflammatory pathways (Hashimoto et al., 2002).
Anticancer Drug Candidates
Sulfonamides, similar to the specified compound, have been evaluated for their cytotoxic and anticancer properties, particularly as selective inhibitors of human carbonic anhydrase IX and XII isoenzymes. These studies have identified compounds with significant potency and selectivity, providing a foundation for the development of new anticancer drug candidates (Gul et al., 2018).
Synthesis and Bioactivity of Sulfonamides
Further research has explored the synthesis and biological activity of sulfonamide derivatives, demonstrating their potential in treating various diseases. This includes studies on their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrase enzymes. Such investigations highlight the versatility of sulfonamide compounds in medicinal chemistry and drug development (Gul et al., 2016).
Molecular Docking for Anticancer Agents
Molecular docking studies have also been conducted on sulfonamide derivatives to evaluate their potential as anticancer agents. These studies provide insights into the binding energy and spatial arrangements of such compounds relative to known anticancer drugs, further emphasizing the role of sulfonamide compounds in drug discovery and development processes (Putri et al., 2021).
Mécanisme D'action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It displays nanomolar potency as a GIRK1/2 activator and has improved metabolic stability over the prototypical urea-based compounds .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability . This can have potential therapeutic implications for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .
Propriétés
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c1-14-11-16(21)7-8-19(14)30(27,28)23-20-12-18(15-5-3-2-4-6-15)22-24(20)17-9-10-29(25,26)13-17/h2-8,11-12,17,23H,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTOWSYSZQYSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
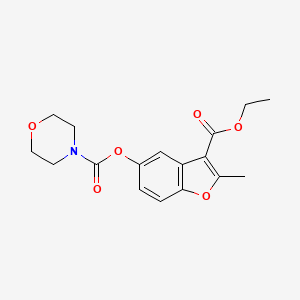
![Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)

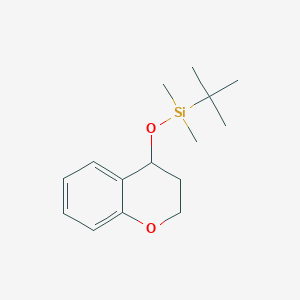

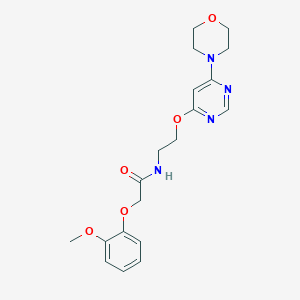

![N-(3-Tert-butyl-1,2-oxazol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2772102.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiazol-2-yl)acetamide](/img/structure/B2772103.png)

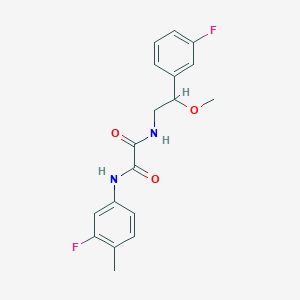
![N-(3,4-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2772110.png)
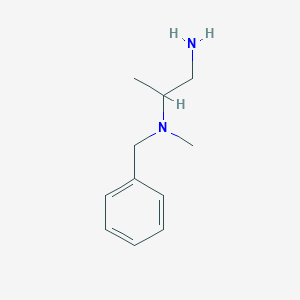
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3-methoxypropyl)benzenecarboxamide](/img/structure/B2772112.png)
